[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10-2-3-12-13(8-10)18-14(15-12)16-6-4-11(9-17)5-7-16/h2-3,8,11,17H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPGOHWKVZIQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol typically involves multi-step proceduresVarious synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions have been employed .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are particularly useful in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Formation of the Benzothiazole Core
The benzothiazole moiety is typically synthesized via condensation reactions. For example:
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Condensation of 2-aminothiophenol with aldehydes/ketones under acid catalysis (e.g., H₂O₂/HCl or TsOH·H₂O) yields benzothiazoles .
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Metal-free conditions using iodine or ammonium chloride (NH₄Cl) as catalysts in methanol-water mixtures .
Methanol Group Installation
The hydroxymethyl group (-CH₂OH) may originate from:
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Formaldehyde coupling : Excess formaldehyde during reductive amination could lead to hydroxymethyl intermediates.
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Hydrolysis of carbonyl precursors : Reduction of a carbonyl group (e.g., from chloroacetyl chloride intermediates) to form the alcohol .
Oxidation
The methanol group (-CH₂OH) can be oxidized to form a ketone (-CO-) or aldehyde (-CHO) using oxidizing agents like H₂O₂ or KMnO₄.
Substitution Reactions
The benzothiazole’s sulfur and nitrogen atoms may participate in nucleophilic aromatic substitution if activated. For example:
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Alkylation/Arylation : Reaction with alkyl halides or aromatic aldehydes under basic conditions .
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Acetylation : Coupling with acyl chlorides (e.g., chloroacetyl chloride) to form amides .
Coupling Reactions
The compound may undergo amide bond formation or esterification via its methanol group using coupling agents like EDC.
Reaction Conditions and Outcomes
Key Findings
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Synthetic Efficiency : Piperidine coupling with benzothiazoles achieves moderate yields (e.g., 67% in ), often requiring purification via recrystallization.
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Catalyst Reusability : Some protocols use recyclable catalysts (e.g., EG–Gn–Pd in benzoxazole synthesis), suggesting potential for scalable methods .
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Functional Group Tolerance : Benzothiazole derivatives exhibit broad compatibility with aldehydes, ketones, and amines under metal-free conditions .
Limitations and Challenges
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Selectivity : Oxidation of the methanol group may require controlled conditions to avoid over-oxidation.
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Stability : The benzothiazole ring’s inherent stability limits further functionalization unless activated.
Scientific Research Applications
Pharmacological Activities
Research has indicated that compounds similar to [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol exhibit significant pharmacological properties. These include:
- Antitumor Activity : Benzothiazole derivatives have been studied for their potential in treating various cancers. They may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .
- Neuroprotective Effects : Compounds in this class are being investigated for their ability to protect neurons against degeneration, particularly in conditions like Alzheimer's disease and other tauopathies. The inhibition of tau aggregation is a key mechanism .
Biological Mechanisms
The compound is believed to interact with several biological targets, including:
- Tau Proteins : By inhibiting tau aggregation, it may reduce neurofibrillary tangles associated with neurodegenerative diseases .
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .
Case Study 1: Neurodegenerative Disorders
A study explored the efficacy of benzothiazole derivatives in models of Alzheimer's disease. The results showed that these compounds could significantly reduce tau phosphorylation and aggregation, suggesting a promising avenue for therapeutic development .
Case Study 2: Anticancer Research
In vitro studies demonstrated that certain benzothiazole derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential of these compounds in cancer therapy .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting disease pathways. Molecular docking studies have shown that the compound can interact with the active sites of enzymes, leading to inhibition of their function .
Comparison with Similar Compounds
Benzothiazole Derivatives with Antimicrobial Activity
Several benzothiazole derivatives in incorporate pyrazolo[3,4-d]pyrimidine moieties. For example:
- 1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a): Exhibited activity against P. aeruginosa.
- 4-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline (3j) : Demonstrated significant anti-inflammatory and analgesic activity with reduced gastrointestinal toxicity compared to diclofenac .
Comparison : The target compound lacks the pyrazolopyrimidine system, which may reduce its antimicrobial breadth but could simplify synthesis. The hydroxymethyl group on the piperidine ring may offer distinct hydrogen-bonding interactions compared to the dimethylaniline substituent in 3j.
Piperidine-Based Heterocycles with Methanol/Methanamine Substituents
and highlight structurally related piperidine derivatives:
- {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine : Features a thiazole ring and methanamine (-CH2NH2) group. The amine may enhance basicity and cationic character under physiological conditions.
- [1-(1-Thiazol-2-yl-ethyl)-piperidin-4-yl]-methanol: Contains a thiazole ring instead of benzothiazole, reducing aromaticity and molecular weight (226.34 g/mol vs. ~263 g/mol estimated for the target compound) .
The methanol group may confer better solubility than methanamine.
Patent-Disclosed Benzothiazole Derivatives
describes compounds such as 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (Example 24). These molecules incorporate bulky substituents (e.g., adamantyl) and extended heterocyclic systems .
Comparison : The target compound’s simpler structure (lacking adamantyl or pyridopyridazine groups) may reduce synthetic complexity and improve bioavailability. The 6-methyl group on benzothiazole could balance lipophilicity without excessive steric hindrance.
Pharmacological and Physicochemical Properties
Hypothetical Data Table :
Key Observations :
- The target compound’s methyl-benzothiazole likely increases metabolic stability over non-methylated analogs.
- Piperidine-methanol may improve aqueous solubility compared to adamantyl-containing derivatives .
Biological Activity
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a compound classified under benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following structural formula:
It includes a benzothiazole moiety and a piperidine ring, which contribute to its unique biological properties. The compound's synthesis typically involves multi-step procedures including diazo-coupling and microwave irradiation, which enhance yield and purity .
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, inhibiting their activity. Molecular docking studies suggest that it binds to the active sites of these enzymes, disrupting disease pathways .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties against various strains. The benzothiazole derivatives are noted for their effectiveness in inhibiting bacterial growth .
Antibacterial Activity
Research has demonstrated that benzothiazole derivatives can possess significant antibacterial properties. Compounds similar to this compound have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has potential as an acetylcholinesterase (AChE) inhibitor. A study found that several related compounds exhibited strong inhibitory effects against AChE with IC50 values significantly lower than standard reference drugs . This suggests potential applications in treating diseases like Alzheimer's.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers .
Comparative Analysis with Similar Compounds
| Compound Class | Key Activities | Notable Examples |
|---|---|---|
| Benzothiazoles | Antimicrobial, anticancer | This compound |
| Imidazole Derivatives | Antibacterial, antifungal | Various imidazole-based drugs |
| Indazole Derivatives | Selective enzyme inhibitors | Used in respiratory disease treatment |
The unique combination of the benzothiazole and piperidine structures in this compound provides distinct biological activities not fully replicated by other classes of compounds .
Study 1: Antimicrobial Efficacy
A study conducted on synthesized benzothiazole derivatives demonstrated that compounds with similar structures showed varying degrees of antibacterial activity against multiple strains. The most potent derivatives had IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential for further development as therapeutic agents .
Study 2: Enzyme Inhibition Profile
Another investigation into the enzyme inhibition capabilities of related compounds highlighted that several derivatives exhibited significant AChE inhibition. The findings suggested that these compounds could serve as lead candidates for drug development targeting neurodegenerative diseases .
Q & A
Q. Table 1: Example Synthetic Parameters
| Step | Reagents/Conditions | Monitoring Method | Yield (%) |
|---|---|---|---|
| Coupling | DMF, 60–65°C, 2.5 h | TLC (EtOAc/hexane) | 65–75 |
| Precipitation | NaOH (aq.), ice-cold H₂O | Filtration | 80–90 |
Basic: What spectroscopic and analytical techniques are critical for structural validation?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., OH stretch ~3300 cm⁻¹, C=N/C-S in benzothiazole ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns. For example, the piperidine CH₂OH group shows δ 3.5–3.7 ppm (¹H) and δ 60–65 ppm (¹³C) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry. For benzothiazole derivatives, π-π stacking and C–H···π interactions are critical for crystal packing .
- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced: How can researchers address contradictory spectral data in structural isomer analysis?
Methodological Answer:
Contradictions often arise from rotational isomers or tautomeric forms. Strategies include:
- Variable Temperature NMR : Assesses dynamic processes. For example, coalescence of split peaks at elevated temperatures indicates interconverting isomers .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare theoretical/experimental NMR shifts .
- X-ray Diffraction : Resolves absolute configuration. In one study, crystallography revealed two independent molecules in the asymmetric unit with distinct dihedral angles between benzothiazole and pyrazole rings .
Q. Table 2: Example Crystallographic Data
| Parameter | Molecule A | Molecule B |
|---|---|---|
| Dihedral Angle (Benzothiazole-Pyrazole) | 6.51° | 6.41° |
| π-π Interaction Distance | 3.71 Å | 3.68 Å |
Advanced: What strategies optimize yield in multi-step syntheses involving benzothiazole intermediates?
Methodological Answer:
- Solvent Selection : Use DMF or acetonitrile for high dielectric constant, promoting nucleophilic substitution .
- Catalysis : Copper(I) iodide or Pd(PPh₃)₄ enhances coupling efficiency in Suzuki-Miyaura reactions for aryl-thiazole bonds .
- Workflow Automation : Capsule-based synthesis systems improve reproducibility in sequential steps (e.g., imidazole coupling via reductive amination) .
Advanced: How does substitution on the benzothiazole ring influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -F) : Enhance antimicrobial activity by increasing electrophilicity. For example, 6-fluoro derivatives show 2–4× lower MIC values against S. aureus .
- Methyl Substituents : Improve lipophilicity, aiding blood-brain barrier penetration for CNS targets .
- Structure-Activity Relationship (SAR) Studies : Docking simulations (e.g., AutoDock Vina) correlate substituent position with binding affinity to enzymes like HIV-1 protease .
Q. Table 3: Example Biological Data
| Derivative | Target (MIC, µg/mL) | Binding Affinity (kcal/mol) |
|---|---|---|
| 6-Methyl | E. coli (32) | –7.2 |
| 6-Fluoro | S. aureus (8) | –8.1 |
Advanced: What computational methods validate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore Modeling : MOE or Schrödinger identifies critical interaction points (e.g., hydrogen bonds with Thr80 in COX-2) .
- ADMET Prediction : SwissADME predicts pharmacokinetics (e.g., logP ~2.5 for optimal bioavailability) .
Advanced: How are impurities characterized during scale-up synthesis?
Methodological Answer:
- HPLC-MS : Hypersil C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients detect byproducts (e.g., des-methyl analogs) .
- Isolation via Prep-TLC : Silica gel GF254 plates separate impurities for NMR analysis .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
